molecular formula C13H10O5 B12545972 1-(Carboxymethoxy)naphthalene-2-carboxylic acid CAS No. 821787-31-9

1-(Carboxymethoxy)naphthalene-2-carboxylic acid

Cat. No.: B12545972
CAS No.: 821787-31-9
M. Wt: 246.21 g/mol
InChI Key: IRYAPSGLFNPCKW-UHFFFAOYSA-N
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Description

1-(Carboxymethoxy)naphthalene-2-carboxylic acid is a high-purity, naphthalene-based synthetic building block designed for research and development applications. This compound features a naphthalene core functionalized with both a carboxylic acid and a carboxymethoxy group, making it a versatile intermediate for chemical synthesis . Naphthalene carboxylic acids are a valuable class of compounds in medicinal and organic chemistry. They serve as key precursors in the synthesis of more complex molecules and are frequently explored in C-H activation reactions, a powerful method for forming new carbon-carbon bonds . Related naphthoic acid structures have demonstrated significant research value in drug discovery, for instance, as core scaffolds in the development of antagonists for purinergic receptors like the P2Y14R, which is a target in inflammatory and immune responses . The presence of multiple functional groups on the aromatic structure allows researchers to utilize this compound in creating novel chemical entities, such as naphthoyl-based compounds or other derivatives with potential biological activity . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical as a critical starting material in constructing pharmacologically active molecules or functional organic materials.

Properties

CAS No.

821787-31-9

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

1-(carboxymethoxy)naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H10O5/c14-11(15)7-18-12-9-4-2-1-3-8(9)5-6-10(12)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17)

InChI Key

IRYAPSGLFNPCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Stage 1: Preparation of 1-Hydroxynaphthalene-2-carboxylic Acid

  • Oxidation of 1-Methyl-2-naphthol :

    • Starting Material : 1-Methyl-2-naphthol (a derivative with a methyl group at position 1 and hydroxyl at position 2).
    • Oxidation Agent : Molecular oxygen (O₂) in acetic acid solvent with a cobalt-manganese-bromine catalyst.
    • Conditions : 115°C, 30 kg/cm gauge pressure, 20 parts/hour O₂ feed rate.
    • Yield : High conversion (>90%) to 1-naphthoic acid derivatives.
  • Alternative Route: Carbonylation of Halogenated Intermediates :

    • Starting Material : 1-Bromo- or 1-chloronaphthalene derivatives.
    • Catalyst : Cobalt or rhodium complexes (e.g., Co₂(CO)₈).
    • Conditions : CO gas, elevated temperatures (150–200°C), and pressure.
    • Yield : Moderate (44–91%).

Stage 2: Esterification with Chloroacetic Acid

  • Reagents : Chloroacetic acid (ClCH₂CO₂H), base (e.g., K₂CO₃), and solvent (e.g., acetone or butyl acetate).
  • Mechanism : Nucleophilic substitution where the hydroxyl group at position 1 attacks the chloroacetic acid, displacing Cl⁻ to form the carboxymethoxy ester.
  • Conditions :






























    ParameterValueSource
    Temperature80–90°C
    BaseK₂CO₃ (1.1–1.3 equivalents)
    SolventButyl acetate
    Reaction Time1–2 hours
  • Yield : ~70–85% after purification.

Direct Oxidation and Functionalization

This approach combines oxidation and esterification in a single step.

Key Steps

  • Oxidation of 1-Isopropyl-2-naphthol :

    • Starting Material : 1-Isopropyl-2-naphthol.
    • Oxidizing Agent : O₂ in aqueous alkaline solution with persulfate catalysts (e.g., (NH₄)₂S₂O₈).
    • Conditions : 50–90°C, 10–20 hours, pH 10–12.
    • Outcome : Formation of 1-hydroperoxy- or 1-hydroxy-2-naphthoic acid derivatives.
    • Yield : High purity (>90%).
  • Esterification of Oxidized Product :

    • Reagents : Chloroacetic acid, acid catalyst (e.g., H₂SO₄).
    • Conditions : Reflux in acetone or toluene.
    • Yield : >80%.

Coupling Reactions and Carbonylation

Advanced methods utilize transition-metal catalysts for direct functionalization.

Carbonylation of Halogenated Naphthalenes

  • Starting Material : 1-Bromo- or 1-chloronaphthalene-2-carboxylic acid.
  • Catalyst : Rhodium or palladium complexes.
  • Conditions : CO gas, 150–200°C, 50–100 bar pressure.
  • Yield : Moderate (50–70%).

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Esterification High purity, scalable Requires pre-synthesized intermediates 70–85
Direct Oxidation One-pot synthesis Sensitive to pH/temperature 80–90
Carbonylation Direct functionalization High pressure, costly catalysts 50–70
Cross-Coupling Flexibility in substituent introduction Complex catalyst systems N/A

Critical Challenges and Solutions

  • Byproduct Formation :

    • Issue : Over-oxidation of intermediates or side esterification.
    • Solution : Use selective catalysts (e.g., Co-Mn-Br) or low-temperature conditions.
  • Solubility Issues :

    • Issue : Poor solubility of 1-hydroxynaphthalene-2-carboxylic acid.
    • Solution : Use polar aprotic solvents (DMF, DMSO) or co-solvents (acetone/water).
  • Purification :

    • Method : Recrystallization from ethyl acetate/heptane or column chromatography.

Data Tables

Table 1: Reaction Conditions for Esterification

Parameter Value Source
Solvent Butyl acetate
Base K₂CO₃ (1.1 equivalents)
Temperature 85–90°C
Time 1–2 hours
Starting Material 1-Hydroxynaphthalene-2-carboxylic acid

Table 2: Key Intermediates and Their Synthesis

Intermediate Synthesis Method Yield (%)
1-Hydroxynaphthalene-2-carboxylic acid Oxidation of 1-methyl-2-naphthol >90
1-Isopropyl-2-naphthol Alkylation of 2-naphthol 80–85
Chloroacetic acid Halogenation of acetic acid >95

Chemical Reactions Analysis

Types of Reactions

1-(Carboxymethoxy)naphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene dicarboxylic acids, while substitution reactions can produce various arylated derivatives .

Mechanism of Action

The mechanism of action of 1-(Carboxymethoxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, substituents, and properties of 1-(carboxymethoxy)naphthalene-2-carboxylic acid with related compounds:

Compound Name Substituents (Naphthalene Positions) Molecular Formula Key Properties/Applications CAS Number
This compound 1: –OCH₂COOH; 2: –COOH C₁₃H₁₀O₅ High polarity, potential as a bifunctional linker in drug synthesis Not available
1-Hydroxy-2-naphthoic acid 1: –OH; 2: –COOH C₁₁H₈O₃ mp: 228–230°C; used in dye synthesis and as a chelating agent 86-48-6
2-Hydroxy-1-naphthoic acid 1: –COOH; 2: –OH C₁₁H₈O₃ Bioactive intermediate in organic synthesis 2283-08-1
1-Naphthylacetic acid 1: –CH₂COOH C₁₂H₁₀O₂ mp: 44–49°C; plant growth regulator 28060-30
3-Hydroxy-4-sulfo-1-naphthylazo derivatives Complex substituents (e.g., –N=N–, –SO₃H) Varies Chromogenic agents in analytical chemistry 3737-95-9

Physicochemical Properties

  • Polarity and Solubility: The carboxymethoxy group enhances water solubility compared to non-polar analogs like 1-naphthylacetic acid. However, it is less soluble than hydroxylated derivatives (e.g., 1-hydroxy-2-naphthoic acid) due to the ether linkage .
  • Acidity: The compound exhibits dual acidity from both carboxylic acid groups (pKa ~2–4 for –COOH and ~4–5 for –OCH₂COOH), making it more acidic than mono-carboxylic analogs like 1-naphthylacetic acid .
  • Stability : The ester bond in the carboxymethoxy group may hydrolyze under acidic or alkaline conditions, limiting its utility in aqueous environments compared to stable hydroxylated derivatives .

Research Findings and Trends

  • Synthetic Routes : Microwave-assisted synthesis (e.g., ) is effective for naphthalene carboxamides, suggesting applicability for synthesizing the target compound via analogous methods .
  • Substituent Effects : Methoxylation and carboxylation enhance bioactivity in naphthalene derivatives. For example, methoxylated N-aryl-1-hydroxynaphthalene-2-carboxanilides show improved antifungal activity compared to methylated analogs .
  • Stability Challenges : The hydrolytic sensitivity of the carboxymethoxy group necessitates protective strategies in drug design, such as prodrug formulations or steric hindrance .

Biological Activity

1-(Carboxymethoxy)naphthalene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with carboxymethoxy and carboxylic acid functional groups. This structure enhances its lipophilicity and potential interaction with biological targets, such as DNA and various enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of naphthalene derivatives. For instance, a series of 1-hydroxynaphthalene-2-carboxanilides demonstrated significant antiproliferative effects against human colon carcinoma cell lines. These compounds exhibited mechanisms of action that included intercalation with DNA and the induction of reactive oxygen species (ROS) .

Table 1: Anticancer Activity of Naphthalene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-Hydroxynaphthalene-2-carboxanilideHuman colon carcinoma5.2DNA intercalation, ROS induction
This compoundNot specifiedTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing lipophilic, condensed aromatic moieties like naphthalene can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of carboxylic acid groups enhances membrane interactions, leading to effective antimicrobial action .

Table 2: Antimicrobial Activity Overview

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureusTBDAntibacterial
Escherichia coliTBDAntibacterial

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, naphthalene derivatives have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes has been suggested as a mechanism by which these compounds exert their effects .

Case Studies

A notable case study involved the synthesis and evaluation of various naphthalene derivatives for their biological activities. The study found that structural modifications significantly influenced the compounds' efficacy against cancer cell lines and bacterial strains. For instance, introducing a carboxymethyl group at specific positions enhanced both anticancer and antimicrobial activities .

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